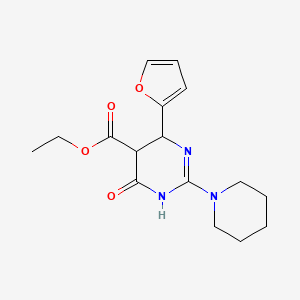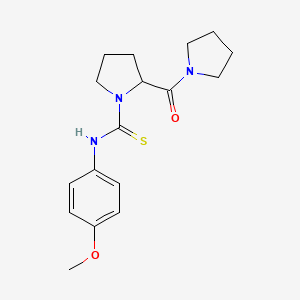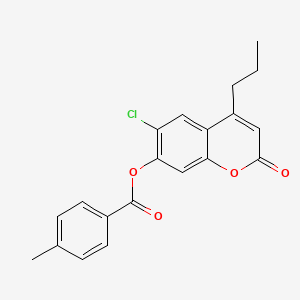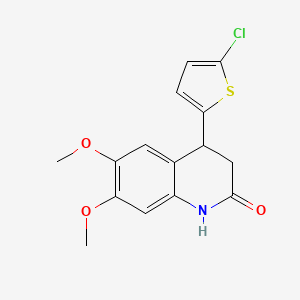
4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CTK7A, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, thereby preventing the growth of cancer cells. It has also been suggested that 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may interfere with the cell membrane of fungi and viruses, leading to their death.
Biochemical and Physiological Effects:
4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, indicating its potential application as a drug transporter inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potential as a safe and effective anticancer agent. It has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer chemotherapy. However, one limitation of using 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its low yield in the synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One direction is to further investigate its mechanism of action and its potential application in cancer chemotherapy. Another direction is to explore its potential application in the treatment of fungal and viral infections. Additionally, further research could be conducted to optimize the synthesis method of 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone to increase its yield and availability for research purposes.
In conclusion, 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound with potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anticancer, antifungal, and antiviral properties. While the exact mechanism of action is not fully understood, 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been proposed to act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, and interfering with the cell membrane of fungi and viruses. Its low toxicity towards normal cells and potential as a safe and effective anticancer agent make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit various biological activities such as anticancer, antifungal, and antiviral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer chemotherapy. 4-(5-chloro-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to inhibit the growth of pathogenic fungi and viruses, indicating its potential application in the treatment of fungal and viral infections.
Eigenschaften
IUPAC Name |
4-(5-chlorothiophen-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-19-11-5-8-9(13-3-4-14(16)21-13)6-15(18)17-10(8)7-12(11)20-2/h3-5,7,9H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRVKPBFVCHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



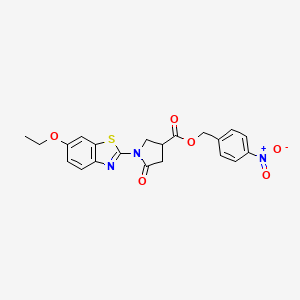
![4-{[N-ethyl-N-(2-naphthylsulfonyl)glycyl]amino}benzamide](/img/structure/B4228608.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4228614.png)
![N-allyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4228618.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4228623.png)
![N-[4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4228631.png)
![ethyl 4-amino-2-{[2-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4228656.png)
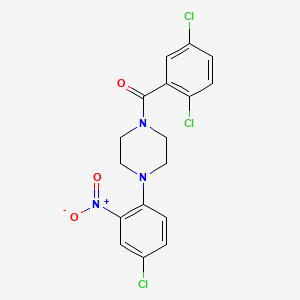
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4228661.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4228669.png)
![methyl 2-methyl-3-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4228675.png)
